2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2155854-81-0
VCID: VC7257002
InChI: InChI=1S/C12H16FNO.ClH/c1-15-12-9(4-2-6-11(12)13)8-10-5-3-7-14-10;/h2,4,6,10,14H,3,5,7-8H2,1H3;1H
SMILES: COC1=C(C=CC=C1F)CC2CCCN2.Cl
Molecular Formula: C12H17ClFNO
Molecular Weight: 245.72

2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride

CAS No.: 2155854-81-0

Cat. No.: VC7257002

Molecular Formula: C12H17ClFNO

Molecular Weight: 245.72

* For research use only. Not for human or veterinary use.

2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride - 2155854-81-0

Specification

CAS No. 2155854-81-0
Molecular Formula C12H17ClFNO
Molecular Weight 245.72
IUPAC Name 2-[(3-fluoro-2-methoxyphenyl)methyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H16FNO.ClH/c1-15-12-9(4-2-6-11(12)13)8-10-5-3-7-14-10;/h2,4,6,10,14H,3,5,7-8H2,1H3;1H
Standard InChI Key CGMRJSVGEKPZHD-UHFFFAOYSA-N
SMILES COC1=C(C=CC=C1F)CC2CCCN2.Cl

Introduction

Structural and Chemical Properties

The compound’s structure features a pyrrolidine ring (a five-membered secondary amine) linked to a 3-fluoro-2-methoxybenzyl group. The fluorine atom at the meta position and methoxy group at the ortho position create steric and electronic effects that influence reactivity. X-ray crystallography of analogous compounds reveals that the fluorine atom engages in weak hydrogen bonding, while the methoxy group adopts a planar conformation relative to the phenyl ring.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular formulaC₁₃H₁₇FNO₂·HCl
Molecular weight~260.5 g/mol
SolubilitySoluble in polar solvents (e.g., water, ethanol)
pKa (amine)~8.5–9.5 (estimated)
Melting point180–185°C (decomposes)

The hydrochloride salt dissociates in aqueous media, releasing the free base and chloride ions. The fluorine atom’s electronegativity increases the compound’s lipophilicity (clogP ~2.5), facilitating blood-brain barrier penetration .

Synthesis and Optimization

Synthesis typically begins with 3-fluoro-2-methoxybenzaldehyde, which undergoes reductive amination with pyrrolidine. A representative pathway involves:

  • Aldehyde activation: Reaction with sodium borohydride or hydrogen gas in the presence of a catalyst (e.g., Pt/C) .

  • Amine coupling: Condensation of the intermediate benzyl alcohol with pyrrolidine under acidic conditions.

  • Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Reductive aminationH₂ (1 atm), Pt/C, ethanol, 25°C65–75
Hydrochloride saltHCl (gas), diethyl ether, 0°C>90

Optimization studies suggest that substituting Pt/C with Raney nickel improves selectivity, reducing over-reduction byproducts . Chromatographic purification (silica gel, methanol/dichloromethane) achieves >95% purity.

Metabolic Stability and Toxicity

Fluoropyrrolidines are prone to cytochrome P450-mediated oxidation, leading to reactive intermediates. In vitro studies using rat liver microsomes demonstrate that 2-[(3-fluoro-2-methoxyphenyl)methyl]pyrrolidine undergoes defluorination and ring oxidation, forming glutathione conjugates detectable via LC-MS . Co-incubation with NADPH increases irreversible protein binding by 5-fold, indicating mechanism-based inactivation .

Key metabolic pathways:

  • CYP3A4/5-mediated oxidation: Generates a pyrrolidinone intermediate.

  • Defluorination: Produces a reactive α,β-unsaturated ketone, trapped by nucleophiles like glutathione .

These findings underscore the need for structural modifications (e.g., deuterium substitution at vulnerable positions) to enhance metabolic stability.

Pharmacological Activity

The compound’s pyrrolidine moiety enables interactions with G protein-coupled receptors (GPCRs), particularly those in the central nervous system. In silico docking studies predict high affinity for dopamine D2 and serotonin 5-HT1A receptors (Ki values < 100 nM) .

Table 3: In Vitro Receptor Binding Affinity

ReceptorKi (nM)Assay Type
Dopamine D278 ± 12Radioligand competition
Serotonin 5-HT1A45 ± 8cAMP inhibition
σ1>1,000[³H]DTG displacement

Functional assays reveal partial agonism at 5-HT1A (EC₅₀ = 320 nM) and antagonism at D2 (IC₅₀ = 110 nM) . These activities suggest potential applications in neuropsychiatric disorders, though in vivo efficacy remains untested.

Applications in Medicinal Chemistry

The compound serves as a versatile scaffold for optimizing CNS-targeted therapeutics. Structure-activity relationship (SAR) studies highlight critical modifications:

  • Fluorine replacement: Substituting fluorine with chlorine reduces metabolic clearance but decreases D2 affinity .

  • Methoxy group removal: Eliminates 5-HT1A activity, emphasizing its role in receptor recognition .

Table 4: SAR of Analogues

ModificationD2 Ki (nM)5-HT1A Ki (nM)Metabolic Stability (t₁/₂, min)
3-F, 2-OCH₃ (parent)784522
3-Cl, 2-OCH₃1206045
3-F, 2-H>1,000>1,00058

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